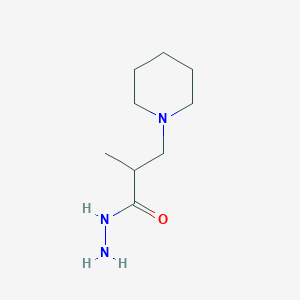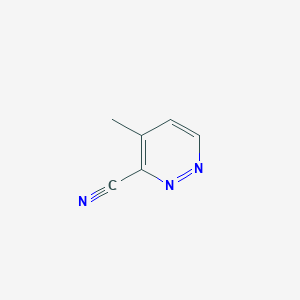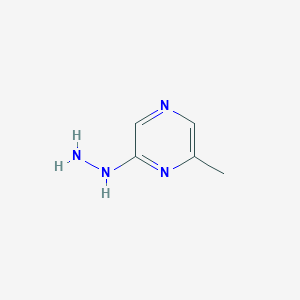
2-Methyl-3-piperidin-1-ylpropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-piperidin-1-ylpropanohydrazide, also known as 2-Methyl-3-piperidin-1-ylpropanohydrazide or MPPH, is a type of hydrazide that is used in a variety of scientific research applications. It is a white solid that is soluble in water and ethanol and has a molecular weight of 145.2 g/mol. MPPH is a useful reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
MPPH is used in a variety of scientific research applications, including the synthesis of a variety of compounds, biochemical and physiological studies, and as a reagent for the preparation of hydrazones. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
MPPH is an effective reagent for the synthesis of a variety of compounds due to its ability to form strong covalent bonds with a variety of functional groups. The reaction of MPPH with a functional group, such as an alcohol or a thiol, results in the formation of a hydrazone, which is a covalently bonded molecule. The formation of the hydrazone is facilitated by the strong bond formed between the nitrogen atoms of the MPPH and the functional group.
Biochemical and Physiological Effects
MPPH has been used in a variety of biochemical and physiological studies due to its ability to form strong covalent bonds with a variety of functional groups. In particular, MPPH has been used to study the effects of various compounds on the activity of enzymes, such as proteases and kinases, as well as to study the effects of various compounds on the activity of proteins. Additionally, MPPH has been used to study the effects of various compounds on the activity of cells, such as the effects of hormones and other signaling molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MPPH in laboratory experiments is its ability to form strong covalent bonds with a variety of functional groups. This allows for the synthesis of a variety of compounds, as well as the study of the effects of various compounds on the activity of enzymes and proteins. Additionally, MPPH is relatively easy to synthesize and is readily soluble in water and ethanol. However, MPPH is not soluble in organic solvents, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
The potential future directions for the use of MPPH include the development of new methods for the synthesis of compounds, the study of the effects of various compounds on the activity of enzymes and proteins, and the study of the effects of various compounds on the activity of cells. Additionally, MPPH could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the regulation of gene expression. Finally, MPPH could be used to study the effects of various compounds on the development and progression of diseases.
Synthesemethoden
The synthesis of MPPH is typically achieved through the reaction of 2-methyl-3-piperidin-1-ylpropanol and hydrazine. The reaction is typically carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction produces a white solid that is readily soluble in water and ethanol, and is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHRYICUFKUZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395693 |
Source


|
| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
155219-10-6 |
Source


|
| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)


